molecular formula C12H14N2O2S B12248964 3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12248964
M. Wt: 250.32 g/mol
InChI Key: NSIAQQVOPUSNJW-UHFFFAOYSA-N
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Description

3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.

    Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the oxan-4-yl group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(oxan-4-ylmethyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O2S/c15-12-11-10(3-6-17-11)13-8-14(12)7-9-1-4-16-5-2-9/h3,6,8-9H,1-2,4-5,7H2

InChI Key

NSIAQQVOPUSNJW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=NC3=C(C2=O)SC=C3

Origin of Product

United States

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